![molecular formula C15H15NO2 B11994791 N-benzyl-2-phenoxyacetamide CAS No. 18861-15-9](/img/structure/B11994791.png)
N-benzyl-2-phenoxyacetamide
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Overview
Description
N-benzyl-2-phenoxyacetamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is characterized by the presence of a benzyl group attached to a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenoxyacetamide typically involves the reaction of benzylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl or phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-benzyl-2-phenoxyacetamide exhibits several biological activities, including:
- Anticonvulsant Activity : Studies have shown that derivatives of N-benzyl-2-acetamidoacetamides demonstrate significant anticonvulsant properties. For instance, specific derivatives have been evaluated for their efficacy in protecting against seizures induced by maximal electroshock, with some compounds showing comparable activity to established anticonvulsants like phenytoin .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, making it a candidate for developing new antibiotics or antimicrobial agents .
Case Studies
-
Anticonvulsant Efficacy :
- A study evaluated several derivatives of N-benzyl-2-acetamidoacetamides, demonstrating that certain substitutions significantly enhance anticonvulsant activity. For example, the compound N-benzyl-2-acetamido-3-methoxypropionamide exhibited an ED50 value of 8.3 mg/kg in mice, indicating potent anticonvulsant properties .
- Antimicrobial Testing :
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting phenoxyacetyl chloride with benzylamine under controlled conditions. This process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications. Its role as an intermediate in synthesizing more complex organic molecules further underscores its utility in chemical research and industry .
Mechanism of Action
The mechanism of action of N-benzyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenoxyacetamide: C15H15NO2
N-(2-hydroxy-5-substitutedphenyl)benzacetamides: Various derivatives with different substituents.
Phenoxyacetamides: Compounds with similar phenoxyacetamide structure but different substituents.
Thiophenoxyacetamides: Similar to phenoxyacetamides but with a sulfur atom in place of oxygen.
Uniqueness
This compound is unique due to its specific benzyl and phenoxyacetamide structure, which imparts distinct chemical and biological properties
Biological Activity
N-benzyl-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A pivotal study investigated the anticonvulsant effects of various substituted N-benzyl 2-acetamido compounds. The results demonstrated that certain derivatives provided robust protection against maximal electroshock (MES)-induced seizures in animal models.
Key Findings:
- Full Protection Against Seizures: Compounds such as N-benzyl 2,3-dimethoxypropionamide showed an effective dose (ED50) of 30 mg/kg, comparable to phenobarbital (ED50 = 22 mg/kg) .
- Importance of Substituents: The presence of the 2-acetamido moiety was found to enhance anticonvulsant activity, although it was not strictly necessary for efficacy .
Compound | ED50 (mg/kg) | Comparison with Phenobarbital |
---|---|---|
N-benzyl 2,3-dimethoxypropionamide | 30 | Comparable |
N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | More potent |
Anticancer Activity
The biological activity of this compound extends into anticancer research. Studies have focused on its cytotoxic effects against various tumor cell lines. The evaluation methods typically include MTT assays and colony-forming assays.
Cytotoxicity Assessment:
- The MTT assay is widely used to determine cell viability and proliferation in response to treatment with this compound.
- Colony-forming assays help assess the compound's ability to inhibit anchorage-independent growth, a hallmark of cancer cell aggressiveness .
Research Highlights:
- Cell Migration and Invasion: Studies have shown that this compound can affect cell migration and invasion capabilities, which are critical factors in cancer metastasis.
- Mechanistic Insights: The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Anticonvulsant Efficacy in Animal Models:
A study conducted on mice evaluated the protective effects of this compound against induced seizures. The compound demonstrated significant efficacy compared to control groups, indicating its potential as a therapeutic agent for epilepsy. -
Cytotoxicity in Tumor Cell Lines:
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer and leukemia cell lines.
Properties
CAS No. |
18861-15-9 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-benzyl-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO2/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |
InChI Key |
WPNWGIALOINNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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